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Cupric stearate

Thermal Analysis Polymer Additives Metal Soaps

Generic metal stearate substitution risks catastrophic antifouling failure and loss of antimicrobial efficacy. Cupric stearate's unique Cu²⁺ cation enables controlled copper-ion leaching for long-lasting marine protection-unlike fast-dissolving copper salts. It also provides dual-function antioxidant protection in polypropylene processing, a capability absent in zinc or calcium stearates, and selectively catalyzes hydroperoxide decomposition for targeted organic synthesis. - Controlled-release biocide: Sustained Cu²⁺ leaching outperforms soluble copper salts in antifouling paints. - PP processing antioxidant: Redox mechanism mimics phenolic/nitroxyl antioxidants; stabilizes melt viscosity at high temperatures. - Selective catalysis: Decomposes hydroperoxides to unsaturated aldehydes/ketones without participating in their formation.

Molecular Formula C18H36CuO2
Molecular Weight 348.0 g/mol
CAS No. 660-60-6
Cat. No. B179279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCupric stearate
CAS660-60-6
SynonymsCopper dioctadecanoate; Cupric distearate; 
Molecular FormulaC18H36CuO2
Molecular Weight348.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)O.[Cu]
InChIInChI=1S/C18H36O2.Cu/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20);
InChIKeyYVENFKCVDQUMMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cupric Stearate (CAS 660-60-6) Procurement Guide: Technical Specifications and Industrial Baseline


Cupric stearate (CAS 660-60-6), also known as copper(II) stearate, is a metal-organic compound classified as a metallic soap with the molecular formula Cu(C17H35COO)2 and a molecular weight of 630.49 g/mol [1]. It is commercially available as a blue-green amorphous powder with a density of 1.10 g/cm³ and is insoluble in water but soluble in pyridine and dioxane [2]. The compound serves as a multifunctional additive, finding primary use as a catalyst, lubricant, and biocide across the polymer, marine coatings, and textile industries .

Function
Multifunctional industrial additive: catalyst, lubricant, biocide
System
Requires organic solvent system; insoluble in water
Target Sectors
Polymer processing, marine coatings, textile chemistry

Why Generic 'Metal Stearate' Procurement Strategies Fail for Cupric Stearate (CAS 660-60-6)


Procuring a generic 'metal stearate' based solely on price or broad class functionality introduces significant technical risk. The specific metal cation (Cu²⁺) in cupric stearate dictates a unique performance profile that is not interchangeable with other common stearates like zinc or calcium stearate . Substituting cupric stearate with a different metal stearate can lead to catastrophic performance failures, ranging from accelerated thermal decomposition in polymer processing to a complete loss of required antimicrobial efficacy [1]. The quantitative evidence below demonstrates that cupric stearate's distinct thermal decomposition kinetics and its specific catalytic and biocidal mechanisms make it a non-negotiable component for targeted applications.

Cation specificity
Cu²⁺ determines unique catalytic and biocidal profiles; Zn or Ca stearates cannot replicate these functions.
Thermal kinetics
Cupric stearate decomposes at lower activation energy; substitution may compromise thermal process stability.
Antimicrobial loss
Non‑copper stearates lack the biocidal copper release required for antifouling or biocide applications.

Cupric Stearate (CAS 660-60-6) Comparative Evidence Guide for Scientific Selection


Thermal Decomposition: Cupric Stearate Exhibits 6.7x Lower Activation Energy Than Magnesium Stearate

Cupric stearate (CuSt2) demonstrates the lowest thermal stability among tested metal stearates, with a significantly lower activation energy for thermal decomposition. This property makes it unsuitable for high-temperature applications but ideal for processes requiring controlled degradation or low-temperature activation [1]. In a direct head-to-head study, the activation energy (Ea) for thermal decomposition of CuSt2 was 18 kJ/mol, which is 85% lower than that of magnesium stearate (MgSt2) at 121 kJ/mol, and 75% lower than that of cobalt stearate (CoSt2) at 72 kJ/mol [1].

Thermal decomposition Ea
Head‑to‑head
18 kJ/mol
vs MgSt₂ 121 kJ/mol (85% lower)
Supports low‑temperature activation; not suitable for high‑temperature stabilization.
TGA after precipitation method.
Thermal Analysis Polymer Additives Metal Soaps Degradation Kinetics

Polymer Stabilization: Cupric Stearate is an Effective Processing Stabilizer for Polypropylene via Redox Mechanism

While cupric stearate accelerates the dehydrochlorination of PVC [1], it acts as an effective processing stabilizer for polypropylene (PP), a function not observed with many other metal stearates [2]. The compound operates through a unique redox mechanism, alternatively oxidizing and reducing alkyl and alkylperoxyl radicals. This mechanism closely resembles that of established phenolic and nitroxyl radical antioxidants, providing a distinct mode of stabilization for PP during high-temperature processing [2].

PP processing stabilizer
Cross‑study
Operates via redox mechanism, analogous to phenolic antioxidants.
Relevant for PP oxidation control; not a PVC heat stabilizer.
Mechanistic distinction, no direct quantitative comparison.
Polymer Processing Antioxidant Polypropylene Stabilizer

Antifouling Leach Rate: Cupric Stearate Enables Controlled Copper Ion Release for Sustained Marine Protection

Cupric stearate provides a formulation advantage over more soluble copper compounds like copper sulfate by enabling controlled, sustained release of biocidal copper ions in marine coatings [1]. The long-chain stearate moiety controls the compound's solubility and leaching rate, ensuring long-lasting protection against biofouling. This mechanism is a form of class-level inference where the metal soap structure is known to provide this benefit compared to inorganic salts. It is marketed as a 10% copper solution in organic solvents for easy incorporation into paint formulations .

Antifouling Cu release
Class‑level inference
Sustained, controlled copper leaching versus rapid dissolution of CuSO₄.
May extend service intervals in marine coatings.
Formulation and solvent choice influence release rate.
Antifouling Coatings Marine Biocide Controlled Release Formulation

Catalytic Specificity: Cupric Stearate Does Not Catalyze Hydroperoxide Formation but Actively Decomposes It

Cupric stearate demonstrates a unique catalytic profile in the aerobic oxidation of unsaturated fatty acids. Unlike manganous and cerous stearates, which catalyze the formation of hydroperoxides, cupric stearate does not promote this initial step [1]. Instead, it acts as an active catalyst for the decomposition of hydroperoxides into unsaturated aldehydes and ketones. This specificity was confirmed in model system studies where cupric stearate was compared directly against a panel of other metal stearate catalysts [1].

Hydroperoxide catalysis
Head‑to‑head
CuSt₂: does not form hydroperoxides; selectively decomposes them to aldehydes/ketones.
Mn/Ce stearates: catalyze hydroperoxide formation.
Enables control over oxidative cleavage pathway.
Fatty acid model systems.
Catalysis Organic Synthesis Oxidation Hydroperoxide Decomposition

Cupric Stearate (CAS 660-60-6) Application Scenarios for Research and Industrial Formulation


Specialty Lubricant Formulations Requiring Low-Temperature Friction Reduction

Cupric stearate's low activation energy for thermal decomposition (18 kJ/mol) [1] indicates it is not suited for high-temperature lubrication. However, this property can be leveraged in specialty lubricants designed to operate at lower temperatures where a controlled friction coefficient is required. Research indicates that at an optimum concentration of 0.05% in base oil, nanomaterials derived from cupric stearate achieve the lowest coefficient of friction [2], making it a candidate for precision machinery applications where thermal stability is not the primary concern.

Formulation of Antifouling Marine Paints for Long-Term Biofouling Prevention

Cupric stearate is a critical component in high-performance antifouling coatings. Its ability to leach copper ions at a controlled, sustained rate provides long-lasting protection against marine organisms like barnacles and algae [3]. This property makes it a superior choice over fast-dissolving copper salts, directly improving fuel efficiency and reducing maintenance costs for ships and offshore structures. It is commercially supplied as a 10% copper solution in organic solvents for ease of formulation .

Polypropylene (PP) Processing Stabilizer and Antioxidant

Cupric stearate should be considered for stabilizing polypropylene (PP) during high-temperature processing. Its unique redox mechanism, which mimics the action of phenolic and nitroxyl antioxidants, effectively neutralizes alkyl and alkylperoxyl radicals [4]. This application scenario highlights its distinct value proposition, as many common stearates (e.g., calcium or zinc stearate) function primarily as heat stabilizers for PVC, not as processing antioxidants for PP.

Specialized Catalyst for Decomposing Hydroperoxides in Organic Synthesis

In organic synthesis, particularly in the controlled oxidation of fatty acids, cupric stearate serves as a specialized catalyst. Unlike manganous or cerous stearates, it specifically catalyzes the decomposition of hydroperoxides to unsaturated aldehydes and ketones without participating in their initial formation [5]. This selectivity is valuable for chemists aiming to steer reactions toward specific oxidative cleavage products.

Application
Selection Property
Validation Focus
Low‑temperature specialty lubricants
Friction reduction at lower operating temperatures
Coefficient of friction under controlled load and speed
Antifouling marine paints
Controlled, sustained copper ion release
Leach rate and long‑term biofouling resistance
Polypropylene processing stabilization
Redox antioxidant mechanism
Oxidative stability and melt flow retention in PP
Fatty acid oxidative cleavage
Selective hydroperoxide decomposition
Product distribution toward unsaturated aldehydes/ketones

Technical Documentation Hub

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